Amyloid-β42 Binding: 4-Sulfocalix[4]arene (SCX4) vs. Larger Macrocycle Homologs
4-Sulfocalix[4]arene (SCX4) exhibits a substantially higher binding affinity for amyloid-β42 (Aβ42) peptide compared to its larger macrocyclic homolog, 4-Sulfocalix[8]arene (GL-522). The dissociation constant (Kd) for SCX4 binding to Aβ42 is 5.39 µM, indicating high-affinity interaction that can inhibit Aβ fibrillogenesis and reduce associated cytotoxicity . In contrast, GL-522 binds to Aβ42 with a Kd of 276 µM, representing a greater than 50-fold lower affinity . This difference is attributed to the smaller, more rigid cavity of the [4]arene framework, which provides a better geometric match for the aromatic residues of the amyloid peptide and enables more effective multivalent electrostatic interactions.
| Evidence Dimension | Binding Affinity (Dissociation Constant, Kd) for Amyloid-β42 |
|---|---|
| Target Compound Data | Kd = 5.39 µM |
| Comparator Or Baseline | 4-Sulfocalix[8]arene (GL-522) with Kd = 276 µM |
| Quantified Difference | Target compound exhibits ~51-fold higher binding affinity (lower Kd). |
| Conditions | Binding assays for amyloid-β42 peptide (source data compiled from independent studies). |
Why This Matters
For research into amyloid aggregation inhibitors, the significantly higher affinity of SCX4 translates directly to greater potency in blocking Aβ42 fibril formation and reducing neuronal cytotoxicity, making it a more suitable candidate for mechanism-of-action studies and therapeutic development.
